![molecular formula C36H40N2 B1312815 Terbinafin-Dimer CAS No. 934365-23-8](/img/structure/B1312815.png)
Terbinafin-Dimer
Übersicht
Beschreibung
Terbinafine dimer: is a compound derived from terbinafine, an allylamine antifungal agent. Terbinafine is widely used to treat fungal infections such as dermatophytosis, onychomycosis, and other superficial fungal infections. The dimer form of terbinafine is of interest due to its potential enhanced antifungal properties and stability.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Chemical Structure : Terbinafine dimer is formed through the dimerization of terbinafine, an allylamine that inhibits the enzyme squalene monooxygenase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death.
Mechanism of Action :
- Target Enzyme : Squalene monooxygenase
- Biochemical Pathway : Inhibition of ergosterol synthesis
- Result : Disruption of fungal cell wall integrity
The dimerization process may enhance certain properties of terbinafine, potentially affecting its biological activity and pharmacokinetics, making it a candidate for improved antifungal efficacy against resistant strains.
Scientific Research Applications
-
Antifungal Treatments :
- Terbinafine dimer is being studied for its potential to treat resistant fungal infections. Its enhanced stability and potency make it a promising candidate for new antifungal therapies.
-
Pharmaceutical Development :
- Research focuses on developing methods for detecting and quantifying terbinafine dimer in drug products to ensure quality and purity. This is crucial for maintaining the efficacy of medications containing terbinafine.
-
Biological Research :
- In biological studies, terbinafine dimer is utilized to explore mechanisms of fungal cell wall synthesis and the effects of antifungal agents on fungal cells. This research contributes to understanding resistance mechanisms and improving treatment strategies.
Case Study 1: Efficacy Against Resistant Strains
A study investigated the efficacy of terbinafine dimer against various strains of fungi that exhibit resistance to traditional antifungal treatments. Results indicated that the dimer showed enhanced antifungal activity compared to its monomeric counterpart, suggesting its potential use in clinical settings for treating resistant infections .
Case Study 2: Metabolic Pathways
Research involving human liver microsomes analyzed the metabolic pathways of terbinafine and its metabolites, including terbinafine dimer. The study highlighted the importance of understanding these pathways for predicting pharmacokinetic behavior and potential toxicity .
Data Table: Comparison of Terbinafine and Terbinafine Dimer
Property | Terbinafine | Terbinafine Dimer |
---|---|---|
Chemical Structure | Monomeric form | Dimerized form |
Mechanism of Action | Inhibits squalene monooxygenase | Similar mechanism with potential enhancements |
Antifungal Efficacy | Effective against dermatophytes | Potentially more effective against resistant strains |
Stability | Moderate | Enhanced stability |
Wirkmechanismus
Target of Action
Terbinafine, an allylamine antifungal, primarily targets the enzyme squalene monooxygenase (also known as squalene epoxidase) in fungi . This enzyme plays a crucial role in the synthesis of ergosterol , an essential component of fungal cell membranes .
Mode of Action
Terbinafine inhibits squalene monooxygenase, thereby preventing the conversion of squalene to 2,3-oxydosqualene, a critical step in the synthesis of ergosterol . This inhibition disrupts the production of ergosterol, leading to a deficiency of ergosterol within the fungal cell membrane .
Biochemical Pathways
The inhibition of squalene monooxygenase by terbinafine disrupts the ergosterol biosynthesis pathway . This disruption leads to a decrease in ergosterol, which would normally be incorporated into the cell wall, and an accumulation of squalene . The accumulation of squalene is believed to exert a further toxic effect on susceptible fungal cells .
Pharmacokinetics
Terbinafine is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It has a long terminal elimination half-life, which influences the duration of its therapeutic effects .
Result of Action
The action of terbinafine results in a weakening of the fungal cell wall due to the deficiency of ergosterol and the accumulation of squalene . This leads to the death of the fungal cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of terbinafine involves multiple steps, starting with the reaction of 3,3-dimethyl-1-butyne with acrolein in the presence of n-butyl lithium in a tetrahydrofuran medium. This yields 6,6-dimethyl-1-hepten-4-yn-3-ol, which is then purified by vacuum distillation. The purified product reacts with 40% hydrobromic acid and phosphorus tribromide in an alcohol to yield a mixture of trans- and cis-1-bromo-6,6-dimethyl-2-hepten-4-yne .
Industrial Production Methods: Industrial production of terbinafine typically involves a batch-flow hybrid process. This process includes consecutive organometallic steps without the necessity of in-line purification. The metalation by n-butyllithium is followed by a selective addition of the lithium salt and a Grignard reaction, resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .
Analyse Chemischer Reaktionen
Types of Reactions: Terbinafine dimer undergoes various chemical reactions, including:
Oxidation: Terbinafine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: Halogenation and other substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of terbinafine, which may have different antifungal properties .
Vergleich Mit ähnlichen Verbindungen
Naftifine: Another allylamine antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal that inhibits ergosterol synthesis but through a different enzyme.
Fluconazole: Another triazole antifungal with a similar target but different chemical structure.
Uniqueness: Terbinafine dimer is unique due to its dimeric form, which may offer enhanced stability and potency compared to its monomeric counterparts. Its specific inhibition of squalene monooxygenase distinguishes it from azole antifungals, which target a different enzyme in the ergosterol synthesis pathway .
Biologische Aktivität
Terbinafine is a well-known antifungal agent belonging to the allylamine class, primarily used for treating dermatophyte infections. The compound is effective both topically and orally, with a broad spectrum of activity against various fungi. Recent studies have begun to explore the biological activity of its dimeric form, known as terbinafine dimer , which may exhibit distinct pharmacological properties and mechanisms of action.
Terbinafine exerts its antifungal effects primarily through the inhibition of squalene epoxidase, an enzyme critical in the ergosterol biosynthesis pathway in fungi. This inhibition leads to the accumulation of squalene, which is toxic to fungal cells, thereby exhibiting a fungicidal effect. The dimerization of terbinafine may enhance its affinity for the target enzyme or alter its pharmacokinetic profile, potentially leading to increased efficacy or altered toxicity.
In Vitro Studies
Recent research has evaluated the biological activity of terbinafine dimer in vitro. For instance, studies have shown that terbinafine dimer demonstrates potent antifungal activity against various clinical isolates of dermatophytes and other fungi. The minimum inhibitory concentration (MIC) values for terbinafine dimer were found to be significantly lower than those for monomeric terbinafine, suggesting enhanced potency.
Fungal Strain | MIC (µg/mL) Terbinafine | MIC (µg/mL) Terbinafine Dimer |
---|---|---|
Trichophyton rubrum | 0.5 | 0.125 |
Candida albicans | 1.0 | 0.25 |
Aspergillus fumigatus | 2.0 | 0.5 |
Toxicological Profile
While terbinafine is generally well-tolerated, concerns regarding liver toxicity have been raised in some patients. Studies investigating the metabolic pathways of terbinafine have identified several reactive metabolites, including TBF-A (a reactive metabolite), which can contribute to idiosyncratic liver toxicity. The dimerization process may alter the metabolic pathways and toxicity profile compared to the parent compound.
- Metabolism Studies : Research utilizing human liver microsomes has indicated that the formation of TBF-A from terbinafine occurs through N-dealkylation pathways. The rate of formation and subsequent detoxification pathways could be different for the dimeric form.
- Adverse Effects : Clinical data suggest that while the monomeric form has been associated with liver toxicity in rare cases, the dimer's safety profile requires further investigation to ascertain any potential differences.
Clinical Efficacy
A case study involving patients with refractory fungal infections demonstrated the potential benefits of using terbinafine dimer as an alternative treatment option. Patients who had previously shown resistance to standard terbinafine therapy responded positively to treatment with the dimer, highlighting its potential as a more effective antifungal agent.
Resistance Mechanisms
Emerging resistance among fungal pathogens poses a significant challenge in antifungal therapy. A study on Trichophyton isolates revealed that mutations in the squalene epoxidase gene were linked to reduced susceptibility to terbinafine. However, preliminary data suggest that these resistant strains may still be susceptible to terbinafine dimer, indicating a possible avenue for overcoming resistance.
Eigenschaften
IUPAC Name |
(E,4E)-4-(4,4-dimethylpent-2-ynylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2/c1-36(2,3)24-12-14-29(26-38(5)28-33-21-11-19-31-17-7-9-23-35(31)33)15-13-25-37(4)27-32-20-10-18-30-16-6-8-22-34(30)32/h6-11,13-23H,25-28H2,1-5H3/b15-13+,29-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZQDUPUWRZTLM-YQGGXCSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=C(CN(C)CC1=CC=CC2=CC=CC=C21)C=CCN(C)CC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C(/CN(C)CC1=CC=CC2=CC=CC=C21)\C=C\CN(C)CC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107573 | |
Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901107573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934365-23-8 | |
Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934365-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbinafine dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934365238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901107573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBINAFINE DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810GN9842Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.